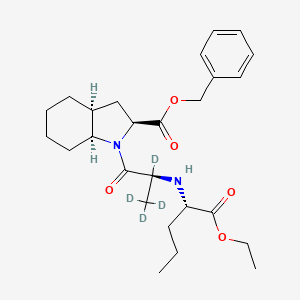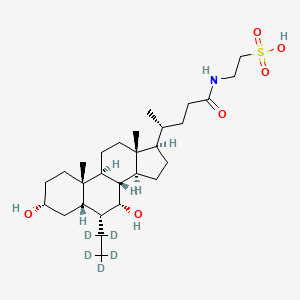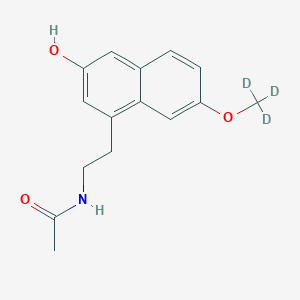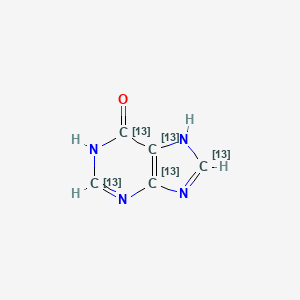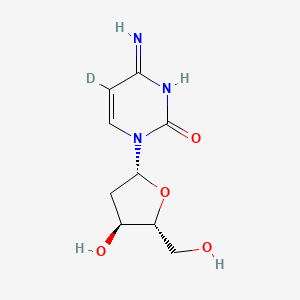
2'-Deoxycytidine-d1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxycytidine-d1 is a deoxyribonucleoside, which is a component of deoxyribonucleic acid. It is structurally similar to cytidine but lacks a hydroxyl group at the 2’ position of the ribose sugar. This compound plays a crucial role in DNA synthesis and repair, making it an essential molecule in various biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxycytidine-d1 typically involves the reaction of a protected cytosine derivative with a deoxyribose sugar. One common method is the condensation of a silylated cytosine derivative with a protected deoxyribose derivative, followed by deprotection to yield the desired compound . The reaction conditions often involve the use of an inert solvent, such as tetrahydrofuran, and a catalyst, such as trimethylsilyl trifluoromethanesulfonate .
Industrial Production Methods
Industrial production of 2’-Deoxycytidine-d1 can be achieved through microbial fermentation using genetically engineered Escherichia coli strains. These strains are engineered to overproduce the necessary enzymes for the biosynthesis of deoxyribonucleosides, resulting in high yields of 2’-Deoxycytidine-d1 .
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxycytidine-d1 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its oxidation by sulfate radicals, which leads to the formation of base radicals and sugar radicals .
Common Reagents and Conditions
Common reagents used in the reactions of 2’-Deoxycytidine-d1 include peroxodisulfate for oxidation and hydrazine for reduction . The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure the desired reaction pathways.
Major Products Formed
The major products formed from the oxidation of 2’-Deoxycytidine-d1 include free cytosine and various intermediate radicals . Reduction reactions can yield deoxyuridine derivatives .
Aplicaciones Científicas De Investigación
2’-Deoxycytidine-d1 has numerous scientific research applications across various fields:
Medicine: 2’-Deoxycytidine-d1 is used in the development of antiviral and anticancer drugs.
Industry: It is used in the production of various pharmaceuticals and as a research tool in biotechnology.
Mecanismo De Acción
The mechanism of action of 2’-Deoxycytidine-d1 involves its incorporation into DNA during replication. Once incorporated, it can inhibit DNA synthesis by competing with natural nucleosides. This inhibition can lead to DNA strand breaks and cell death, making it effective in anticancer therapies . The compound targets enzymes such as deoxycytidine kinase, which phosphorylates it to its active form .
Comparación Con Compuestos Similares
2’-Deoxycytidine-d1 is similar to other deoxyribonucleosides, such as deoxyuridine and deoxythymidine. its unique structure, lacking a hydroxyl group at the 2’ position, gives it distinct properties and applications .
Similar Compounds
Deoxyuridine: Similar in structure but contains a uracil base instead of cytosine.
Deoxythymidine: Contains a thymine base and is used in DNA synthesis.
Gemcitabine: A deoxycytidine analog with fluorine substitutions, used as an anticancer agent.
2’-Deoxycytidine-d1’s unique properties make it a valuable compound in scientific research and pharmaceutical development.
Propiedades
Fórmula molecular |
C9H13N3O4 |
|---|---|
Peso molecular |
228.22 g/mol |
Nombre IUPAC |
5-deuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1/i1D |
Clave InChI |
CKTSBUTUHBMZGZ-GFVXGUDPSA-N |
SMILES isomérico |
[2H]C1=CN(C(=O)NC1=N)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=N)NC2=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



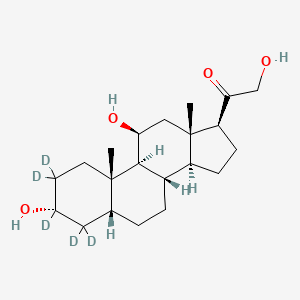
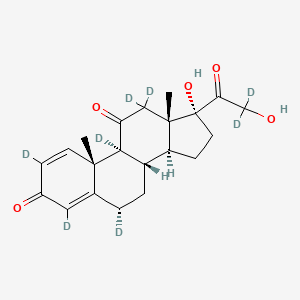
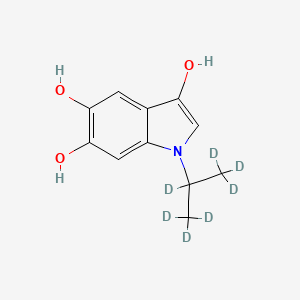
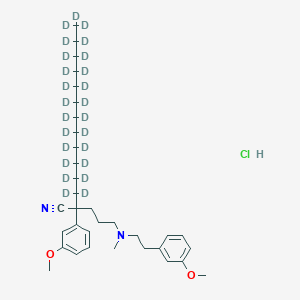
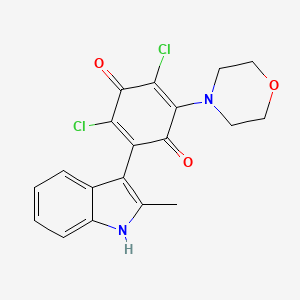
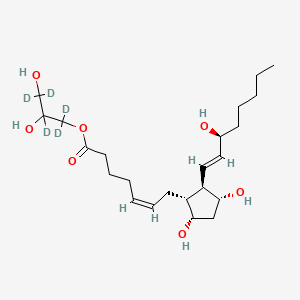
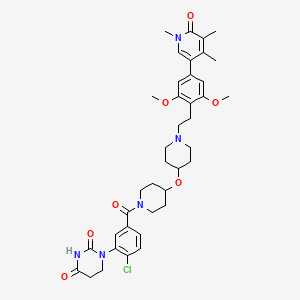
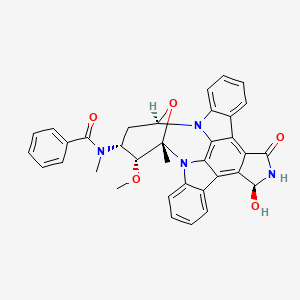
![4-amino-N-[(1S)-1-(4-chlorophenyl)-3-[4-[11-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-11-oxoundecanoyl]piperazin-1-yl]propyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12420813.png)
